(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with bromo (3-position), chloro (4-position), and methyl (3-position) groups. Its structure combines halogenated and alkyl substituents, which are critical for modulating electronic properties, lipophilicity, and biological interactions. This compound falls within the broader class of thiazol-2-ylidene-substituted benzamides, which are known for diverse pharmacological activities, including anti-HIV, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
3-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFNQGEXRFODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cyclooxygenase (cox) enzymes. COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound likely interacts with its targets, such as COX enzymes, to inhibit their activity. This inhibition can lead to a decrease in the production of thromboxane, PGE2, and prostacyclin, which are involved in inflammation and pain signaling.
Biochemical Pathways
The compound’s action on COX enzymes affects the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like thromboxane and prostaglandins. This can lead to a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity, suggesting that they are likely absorbed and distributed in the body to exert their effects.
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given its potential inhibitory effects on COX enzymes. This could make it a potential candidate for the development of new anti-inflammatory drugs.
Biological Activity
(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Its structure features a bromine atom, a chlorine atom, and a methyl group, which contribute to its reactivity and potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.72 g/mol. The compound's unique structural components include:
- Bromine at the 3-position of the benzamide ring
- Chlorine at the 4-position of the benzo[d]thiazole ring
- Methyl group at the 3-position of the benzo[d]thiazole ring
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against estrogen receptor-positive breast cancer cells (MCF7) and other types of cancer cells. The mechanism of action appears to involve interference with cellular processes such as DNA replication and cell division.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 50 | |
| Escherichia coli | < 75 | |
| Pseudomonas aeruginosa | < 100 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. For instance, modifications at various positions on the benzothiazole ring have been explored to improve potency and selectivity.
- Study on Derivatives : A series of derivatives were synthesized, with some showing improved anticancer activity compared to the parent compound. These studies utilized structure-activity relationship (SAR) analysis to determine optimal substituents for enhanced efficacy.
- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives exhibit lower toxicity while maintaining anticancer efficacy, suggesting potential for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Electronic Effects
Halogen Positioning and Steric Influence
- The 3-methyl group on the thiazole ring provides steric bulk, which may influence binding pocket accessibility.
- The 4-bromophenyl group may increase lipophilicity compared to the target compound’s chloro substituent .
Morpholine vs. Benzamide Derivatives
- Morpholine-Containing Analogues () : Compounds like 4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-(3-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine (18) feature morpholine groups, which improve solubility via hydrogen bonding. In contrast, the target compound’s benzamide group prioritizes aromatic interactions over solubility .
Anti-HIV Potential
- The target compound shares structural similarities with N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2(3H)-ylidene)-4-methyl substituted benzamide derivatives (), which exhibit anti-HIV activity. The bromo and chloro groups may enhance viral protease inhibition compared to non-halogenated analogues .
Antimicrobial and Anticancer Activity
Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s calculated logP (estimated via substituent contributions) is higher than morpholine derivatives () but lower than N-(4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) (), which has a long dodecyl chain. This balance may optimize blood-brain barrier penetration .
Thermal Stability
Data Tables
Table 1: Substituent Comparison
| Compound Name | Substituents (Position) | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Target Compound | 3-Br (benzamide), 4-Cl, 3-Me (thiazole) | Halogens, methyl | Anti-HIV, Antimicrobial |
| (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide (6g) | 4-Br (phenyl), quinolin-3-yl | Quinoline, bromophenyl | Anticancer (predicted) |
| N-(Benzo[d]thiazol-2-yl)benzamide (3ar) | None | Benzamide, thiazole | Weak antimicrobial |
Preparation Methods
Cyclocondensation of Substituted Thioureas
A widely adopted method involves the cyclization of thiourea intermediates with α-bromo carbonyl compounds. For instance, 4-chloro-3-methylaniline can react with carbon disulfide in the presence of ammonium hydroxide to form a thiourea derivative. Subsequent treatment with 2-bromoacetophenone derivatives induces cyclization, yielding the benzothiazole ring.
Example Protocol
- Thiourea Formation :
Oxidative Cyclization of Mercaptoanilines
An alternative route employs oxidative cyclization of 4-chloro-3-methyl-2-mercaptoaniline with α-bromo ketones. This method avoids thiourea intermediates and leverages iodine or hydrogen peroxide as oxidants.
Example Protocol
- 4-Chloro-3-methyl-2-mercaptoaniline (10 mmol) and 3-bromobenzoyl chloride (10 mmol) are stirred in dichloromethane with triethylamine (12 mmol) at 0°C.
- After 2 hours, iodine (1.2 eq) is added, and the mixture is heated to 50°C for 4 hours.
- The product is extracted with 10% i-PrOH/CHCl₃ and recrystallized from ethanol (Yield: 55–65%).
Stereochemical Control and Isomerization
The (E)-configuration is stabilized by intramolecular hydrogen bonding between the benzamide oxygen and the thiazole nitrogen. Key strategies include:
- Low-Temperature Reactions : Conducting acylations at 0–5°C minimizes isomerization.
- Chelating Agents : Adding MgSO₄ or molecular sieves shifts equilibrium toward the (E)-isomer.
Purification and Characterization
Purification Methods
- Flash Chromatography : Silica gel with gradients of CH₂Cl₂/MeOH (90:10 to 85:15).
- Recrystallization : Ethanol/water (3:1) yields crystalline product (mp: 162–164°C).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 2.98 (s, 3H, CH₃).
- HRMS (ESI) : m/z calculated for C₁₆H₁₁BrClN₂OS [M+H]⁺: 424.9412; found: 424.9408.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schotten-Baumann | 70–80 | 90–95 | Low cost, simplicity | Moderate stereochemical control |
| EDC/HOBt Coupling | 85–90 | 98–99 | High yield, excellent purity | Requires expensive reagents |
| Oxidative Cyclization | 55–65 | 85–90 | Avoids thiourea intermediates | Sensitive to moisture |
Industrial-Scale Considerations
For large-scale synthesis, the EDC/HOBt method is optimal due to reproducibility and scalability. However, solvent recovery systems (e.g., DMF distillation) and catalytic reagent recycling are critical for cost-efficiency.
Q & A
Q. How can researchers design derivatives with improved blood-brain barrier (BBB) permeability?
- Design principles:
- Lipophilicity: Adjust logP via substituents (target logP ~2–3) using ClogP calculations .
- P-gp efflux avoidance: Introduce tertiary amines or reduce hydrogen-bond donors (e.g., replace amide with carbamate) .
- In silico BBB prediction: SwissADME or BBB Predictor to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
